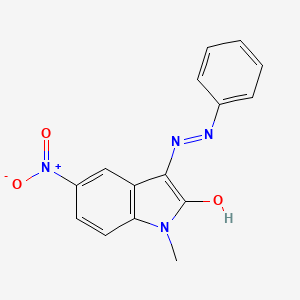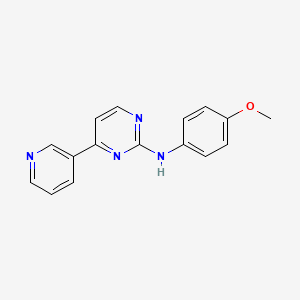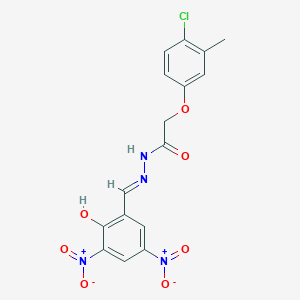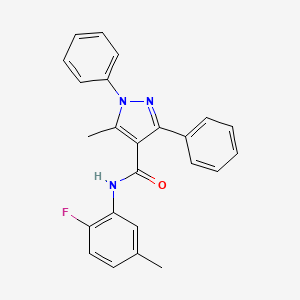![molecular formula C21H23N3O3 B6089413 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as NAPPP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用機序
The mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease oxidative stress and inflammation, which may be beneficial for treating neurodegenerative disorders.
実験室実験の利点と制限
One advantage of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a promising candidate for further research. However, one limitation is its relatively low solubility in water, which may complicate its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential for treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential for treating drug addiction, as it has been shown to modulate dopamine neurotransmission. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine and its potential therapeutic applications.
合成法
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a one-pot reaction involving the condensation of 4-nitrobenzoyl chloride, N-phenylpiperazine, and cinnamaldehyde in the presence of a base. The reaction yields 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine as a yellow solid with a melting point of 175-177°C.
科学的研究の応用
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential as an antipsychotic and antidepressant agent. It has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of schizophrenia and depression. In addition, 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(4-nitrophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(17-19-8-10-20(11-9-19)24(26)27)23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCCXVIZMFBSW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

